Benzenecarboximidamide, 4-benzoyl-
Description
Significance of the Imidamide Functional Group in Organic Chemistry
The imidamide functional group, also known as an amidine, has the general structure RC(=NR')NR''R'''. Formally, when derived from a carboxylic acid, it is termed a carboxamidine. nih.gov Amidines are notably more basic than their amide counterparts due to the delocalization of the positive charge across both nitrogen atoms upon protonation, forming a stabilized amidinium ion. nih.gov This enhanced basicity is a key feature influencing their chemical behavior and interactions.
The imidamide group is a critical component in various organic transformations and is a recognized pharmacophore in medicinal chemistry. Its ability to participate in hydrogen bonding and its cationic potential at physiological pH allow it to interact with biological targets such as enzymes. For instance, benzamidine (B55565) itself is a known competitive inhibitor of serine proteases like trypsin and thrombin, where the amidinium group mimics the protonated arginine or lysine (B10760008) side chains of natural substrates. medchemexpress.comselleckchem.comcaymanchem.com
Overview of Benzenecarboximidamide Core Structures and Their Derivatization Potential
The synthesis of benzenecarboximidamide derivatives often starts from substituted benzonitriles. A classic and effective method for converting nitriles to amidines is the Pinner reaction. nih.gov This reaction involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, typically hydrogen chloride, to form an imino ester salt (a Pinner salt). Subsequent reaction of the Pinner salt with ammonia (B1221849) or an amine yields the desired amidine. nih.govacs.org This method's versatility allows for the preparation of a wide array of substituted benzenecarboximidamides.
Benzenecarboximidamide, 4-benzoyl-
Benzenecarboximidamide, 4-benzoyl- is a derivative where a benzoyl group is attached to the 4th position of the benzene (B151609) ring of the benzenecarboximidamide core. This substitution introduces a second phenyl ring and a ketone functionality, significantly increasing the molecule's size and introducing new electronic features.
Chemical and Physical Properties
While specific experimental data for Benzenecarboximidamide, 4-benzoyl- is not widely available, its properties can be inferred from its constituent parts: the benzamidine core and the 4-benzoyl substituent. The presence of two aromatic rings and polar functional groups (imidamide and ketone) suggests that it would be a solid at room temperature with a relatively high melting point. Its solubility is expected to be low in water but higher in organic solvents.
Table 1: Estimated Physicochemical Properties of Benzenecarboximidamide, 4-benzoyl-
| Property | Value |
| Molecular Formula | C14H12N2O |
| Molecular Weight | 224.26 g/mol |
| Appearance | Predicted to be a crystalline solid |
| Melting Point | Estimated to be >150 °C |
| Boiling Point | Estimated to be >400 °C |
| Solubility | Predicted to be sparingly soluble in water, soluble in polar organic solvents |
| pKa (of the amidinium ion) | Estimated to be around 10-11 |
Synthesis
The most probable synthetic route to Benzenecarboximidamide, 4-benzoyl- involves a two-step process starting from 4-benzoylbenzonitrile (B72303).
Pinner Reaction: 4-benzoylbenzonitrile would first be reacted with an alcohol, such as ethanol, in the presence of anhydrous hydrogen chloride. This would form the corresponding ethyl imidate hydrochloride salt (Pinner salt).
Ammonolysis: The isolated Pinner salt would then be treated with ammonia to replace the ethoxy group with an amino group, yielding the final product, Benzenecarboximidamide, 4-benzoyl-, likely as its hydrochloride salt.
Research Findings
Specific research focused solely on Benzenecarboximidamide, 4-benzoyl- is limited. However, extensive research on other benzamidine derivatives provides a strong indication of its potential areas of interest. The primary research focus for benzamidines is their activity as protease inhibitors. The inhibitory constant (Ki) is a measure of the potency of an inhibitor, with lower values indicating stronger inhibition.
Table 2: Inhibitory Constants (Ki) of Benzamidine Against Various Serine Proteases
| Enzyme | Ki (µM) |
| Tryptase | 20 medchemexpress.com |
| Trypsin | 21 medchemexpress.com |
| uPA (Urokinase-type plasminogen activator) | 97 medchemexpress.com |
| Thrombin | 220 caymanchem.com |
| Plasmin | 350 selleckchem.comcaymanchem.com |
| Factor Xa | 110 medchemexpress.com |
The introduction of a 4-benzoyl group would significantly alter the steric and electronic properties of the benzamidine core. This could lead to altered binding affinity and selectivity for different proteases compared to the parent benzamidine molecule. The benzoyl group could potentially engage in additional hydrophobic or pi-stacking interactions within the enzyme's active site, which could either enhance or diminish its inhibitory activity depending on the specific enzyme's topology.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61625-27-2 |
|---|---|
Molecular Formula |
C14H12N2O |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
4-benzoylbenzenecarboximidamide |
InChI |
InChI=1S/C14H12N2O/c15-14(16)12-8-6-11(7-9-12)13(17)10-4-2-1-3-5-10/h1-9H,(H3,15,16) |
InChI Key |
CZJAEJJWMQEDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of Benzenecarboximidamide Systems
Cyclization Reactions Involving Benzenecarboximidamides
Cyclization reactions are a cornerstone of heterocyclic chemistry, and benzenecarboximidamides are valuable precursors for the synthesis of several important ring systems. These reactions typically involve the intramolecular reaction of the amidine functionality with another reactive group within the molecule.
Formation of 1,2,4-Oxadiazoles from N'-Acylated Benzenecarboximidamides
The versatility of this method allows for the preparation of a wide array of 3,5-disubstituted 1,2,4-oxadiazoles by varying the substituents on both the benzenecarboximidamide and the acylating agent. researchgate.netnih.gov These compounds are recognized as privileged structures in medicinal chemistry. nih.gov
The cyclization of N'-acylated benzenecarboximidamides to form 1,2,4-oxadiazoles is believed to proceed through an intramolecular nucleophilic attack of the amidine nitrogen onto the carbonyl carbon of the acyl group. researchgate.net This is followed by a dehydration step to yield the aromatic oxadiazole ring.
One proposed mechanism involves the initial formation of an O-acylamidoxime intermediate. nih.gov This intermediate can then undergo cyclodehydration, often promoted by heat or a dehydrating agent, to form the 1,2,4-oxadiazole (B8745197) ring. nih.gov An alternative pathway involves the NBS-promoted oxidative cyclization of N-acyl amidines, which proceeds through the formation of an N-bromo intermediate followed by N-O bond formation via dehydrobromination. mdpi.com
The reaction can be catalyzed by both acids and bases. In the presence of a base, the N'-hydroxy group is deprotonated, increasing its nucleophilicity and facilitating the initial acylation step. Under acidic conditions, the carbonyl group of the acylating agent is activated towards nucleophilic attack.
Table 1: Proposed Mechanistic Steps for 1,2,4-Oxadiazole Formation
| Step | Description | Key Intermediates |
| 1 | Acylation of N'-hydroxybenzenecarboximidamide | O-acylamidoxime |
| 2 | Intramolecular nucleophilic attack | Tetrahedral intermediate |
| 3 | Dehydration | 1,2,4-Oxadiazole |
The reaction medium and solvent play a crucial role in the kinetics of the cyclization of N'-(benzoyloxy)benzenecarboximidamides to form 3,5-disubstituted 1,2,4-oxadiazoles. researchgate.net Studies have shown that the rate of cyclization is significantly influenced by the polarity and proticity of the solvent. researchgate.net
In a study investigating the cyclization in different solvents, it was observed that the reaction follows first-order kinetics. researchgate.net The rate constants for the cyclization were determined in various solvents, highlighting the solvent's impact. For instance, the use of pyridine (B92270) as a solvent can accelerate the process as it neutralizes the liberated acid. researchgate.net
The thermodynamic parameters of the reaction, such as the enthalpy (ΔH‡), entropy (ΔS‡), and Gibbs free energy of activation (ΔG‡), can also be influenced by the solvent. These parameters provide insights into the transition state of the reaction and the degree of solvent organization around the reacting species.
Table 2: Effect of Solvent on the Cyclization of N'-(benzoyloxy)benzenecarboximidamide
| Solvent | Relative Rate | Proposed Effect |
| Glacial Acetic Acid | Moderate | Protic solvent, can protonate the carbonyl group. |
| Pyridine | Fast | Acts as a base to neutralize HCl, accelerating the reaction. researchgate.net |
| 1,4-Dioxane | Slow | Aprotic, less polar solvent. |
| Toluene | Very Slow | Nonpolar, aprotic solvent. |
Cyclization to Benzo[e]youtube.commasterorganicchemistry.comgoogle.comtriazines
Benzo[e] youtube.commasterorganicchemistry.comgoogle.comtriazines are an important class of fused N-heterocycles with a range of biological activities. researchgate.net While the direct cyclization of a simple 4-benzoyl-benzenecarboximidamide to a benzo[e] youtube.commasterorganicchemistry.comgoogle.comtriazine is not a commonly reported transformation, related structures can be precursors to this ring system. The formation of the triazine ring typically requires the introduction of two additional nitrogen atoms.
One potential, though not directly demonstrated for the title compound, synthetic strategy could involve the reaction of an ortho-amino-substituted benzenecarboximidamide with a source of two nitrogen atoms, such as a diazonium salt, followed by cyclization. The specific reaction conditions would be critical to favor the formation of the six-membered triazine ring over other possible cyclization products.
Reductive Cyclization Pathways (e.g., to Benzimidazole (B57391) Derivatives)
Benzimidazole derivatives are a prominent class of heterocyclic compounds with widespread applications in medicinal chemistry. researchgate.netsemanticscholar.org The synthesis of benzimidazoles often involves the cyclization of an ortho-phenylenediamine derivative with a carboxylic acid or its equivalent.
In the context of benzenecarboximidamide, a reductive cyclization pathway could be envisioned if the benzene (B151609) ring of the carboximidamide moiety bears a nitro group at the ortho position to the amidine group. Reduction of the nitro group to an amine would generate an in-situ ortho-diamino functionality. This intermediate could then undergo an intramolecular cyclization, with the amidine carbon acting as the electrophile, to form the benzimidazole ring. This tandem nitro reduction/cyclization is a known strategy for synthesizing fused benzimidazoles. nih.govrsc.org
The choice of reducing agent is critical in this process. Mild reducing agents are often preferred to avoid over-reduction or side reactions. This approach provides a convergent route to substituted benzimidazoles, where the substituents on the final product are determined by the starting substituted nitroaniline and the benzenecarboximidamide.
Rearrangement Reactions of Amidines
Amidines, in general, are not typically associated with the classical named rearrangement reactions in the same way as amides (Hofmann, Curtius) or oximes (Beckmann). youtube.commasterorganicchemistry.com These rearrangements involve the migration of a group to an electron-deficient nitrogen atom. While the core amidine functionality itself is generally stable under these conditions, the substituents attached to the amidine could potentially undergo rearrangements under specific reaction conditions.
For instance, if the benzoyl group in "Benzenecarboximidamide, 4-benzoyl-" were to be converted to an oxime, a Beckmann rearrangement could theoretically occur under acidic conditions, leading to an amide. masterorganicchemistry.com However, this would be a reaction of a derivative of the parent compound rather than a rearrangement of the amidine group itself.
It is important to note that the reactivity of the amidine functional group is dominated by its basicity and its ability to act as a binucleophile, which are the properties primarily exploited in the cyclization reactions discussed above.
Nucleophilic Reactivity of Amidines in Organic Transformations
Amidines, including Benzenecarboximidamide, 4-benzoyl-, are characterized by their nucleophilic nitrogen atoms. The lone pair of electrons on the sp2-hybridized nitrogen can participate in a variety of organic transformations. The nucleophilicity of the amidine functional group is a key aspect of its chemical reactivity, allowing it to act as a building block in the synthesis of various heterocyclic compounds and other functionalized molecules.
The reactivity of the amidine nitrogen is influenced by the electronic nature of its substituents. In the case of Benzenecarboximidamide, 4-benzoyl-, the phenyl ring and the benzoyl group play a significant role in modulating the electron density on the amidine moiety. The benzoyl group, being electron-withdrawing, can decrease the nucleophilicity of the amidine nitrogens to some extent.
Despite this, the amidine functionality remains a potent nucleophile capable of reacting with a range of electrophiles. Common transformations involving the nucleophilic character of amidines include:
Cyclocondensation reactions: Amidines are widely used in the synthesis of nitrogen-containing heterocycles such as pyrimidines, imidazoles, and triazines. They react with bifunctional electrophiles, such as β-dicarbonyl compounds, α,β-unsaturated ketones, and α-haloketones, to form these ring systems. The 4-benzoyl substituent would be incorporated into the final heterocyclic structure, potentially influencing its properties.
N-Alkylation and N-Arylation: The amidine nitrogens can be alkylated or arylated using appropriate electrophiles like alkyl halides or aryl halides under suitable reaction conditions, often in the presence of a base.
Acylation: Reaction with acylating agents such as acid chlorides or anhydrides leads to the formation of N-acylated amidine derivatives.
The specific outcomes of these reactions with Benzenecarboximidamide, 4-benzoyl- would depend on the reaction conditions, the nature of the electrophile, and the regioselectivity of the attack on the two nitrogen atoms of the amidine group.
Structural Analysis Methodologies and Supramolecular Chemistry of Benzenecarboximidamides
Advanced Spectroscopic Characterization Methodologies in Amidamide Research
The characterization of benzenecarboximidamide derivatives is fundamentally reliant on a suite of advanced spectroscopic techniques. These methods provide detailed insights into the molecular structure, bonding, and electronic environment of the compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique. Both ¹H and ¹³C NMR are used to confirm the molecular structure of newly synthesized benzamidine (B55565) analogues. nih.gov The chemical shifts (δ), measured in parts per million (ppm), and coupling constants (J) in Hertz, provide definitive information about the connectivity of atoms within the molecule. nih.gov For instance, in studies of benzamidine derivatives, deuterated solvents like DMSO are commonly used. nih.gov Furthermore, specialized NMR techniques, such as 2D-NOESY, can be employed to understand through-space interactions between protons, which is valuable in elucidating the conformation of these molecules in solution.
Fourier-Transform Infrared (FTIR) spectroscopy is another critical tool. It is particularly useful for identifying the characteristic functional groups within the molecule. The analysis of FTIR spectra allows for the confirmation of the proposed structures of benzamidine analogues by detecting the vibrational frequencies of specific bonds. nih.gov
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within these molecules. A systematic study of para-substituted benzamidines has shown that the absorption bands can be correlated with those of benzene (B151609). lookchem.com The spectra, typically recorded in various media such as acidic, neutral, and alkaline aqueous solutions, reveal how the electronic structure is influenced by substituents and the surrounding environment. lookchem.com The observed bathochromic (red) shifts caused by different substituents have been shown to correlate well with theoretical calculations. lookchem.com
Mass spectrometry is used to determine the molecular weight and fragmentation patterns of these compounds, further confirming their identity and structural integrity. nih.gov
Table 1: Spectroscopic Data for a Representative Benzamidine Derivative As specific data for Benzenecarboximidamide, 4-benzoyl- is not available, the following table presents typical data for a related benzamidine derivative as found in the literature.
| Technique | Observation | Interpretation |
|---|---|---|
| ¹H NMR | Distinct signals in aromatic and aliphatic regions with specific splitting patterns. | Confirms the number and environment of protons on the phenyl ring and substituent groups. |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the imidamide carbon, and any substituent carbons. | Provides a carbon map of the molecule, confirming the carbon skeleton. |
| FTIR (cm⁻¹) | Bands for N-H stretching, C=N stretching, and aromatic C-H bending. | Identifies key functional groups present in the molecule. |
| UV-Vis (nm) | Absorption maxima corresponding to π-π* transitions. | Characterizes the electronic structure and conjugation within the molecule. |
| Mass Spec (m/z) | A molecular ion peak corresponding to the compound's molecular weight. | Confirms the molecular formula and provides information on fragmentation. |
X-ray Crystallographic Analysis for Molecular and Crystal Structure Elucidation
Single-crystal X-ray diffraction analysis is the gold standard for structural elucidation. mdpi.commdpi.com The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate a model of the crystal structure. mdpi.com
For benzamidine derivatives, these studies reveal key structural features. For example, in the benzamidinium cation, the amidinium group typically has two C-N bonds of similar length, indicating delocalization of the positive charge. nih.gov This group is often found to be nearly coplanar with the attached benzene ring. nih.gov In salts with carboxylates, the geometry of the anion is also precisely determined, including the torsion angle of the carboxylate group relative to its aromatic ring. nih.gov The crystallographic data also provide the space group and unit cell dimensions of the crystal. nih.gov
Table 2: Crystallographic Data for a Representative Benzamidinium Salt Data presented is for Benzamidinium 2-methoxybenzoate (B1232891) as a representative example. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₉N₂⁺ · C₈H₇O₃⁻ |
| C-N bond lengths in amidinium (Å) | 1.3070 (17) and 1.3145 (16) |
| Dihedral angle (amidinium/benzene ring) (°) | 5.34 (12) |
| Torsion angle (carboxylate/aromatic ring) (°) | 69.45 (6) |
The protonation of the basic amidine group to form an amidinium cation creates a potent hydrogen-bond donor. This ability to form strong, charge-assisted hydrogen bonds (CAHBs) is a defining feature of the supramolecular chemistry of benzenecarboximidamide salts. acs.orgresearchgate.net
When co-crystallized with anions that are hydrogen-bond acceptors, such as carboxylates, intricate and often predictable supramolecular architectures are formed. acs.orgnih.gov A common and robust structural motif is the formation of a non-planar dimer with a graph-set notation of R²₂(8) via N⁺-H···O⁻ charge-assisted hydrogen bonds. researchgate.net In these dimers, the amidinium and carboxylate groups are linked by two hydrogen bonds. These primary dimers can then be further connected into more extended structures, such as ribbons or sheets, through additional hydrogen bonding interactions. nih.gov
The study of these networks is crucial as they dictate the physical properties of the solid material. The strength and directionality of these hydrogen bonds are key factors in crystal engineering, allowing for the design of materials with specific structural properties. rsc.orgrsc.org
Polymorphism, the ability of a compound to exist in more than one crystal structure, is a significant phenomenon in the solid-state chemistry of benzenecarboximidamide salts. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, stability, and melting point.
The formation of concomitant polymorphs, where multiple crystalline forms are obtained from the same crystallization conditions, has been observed in benzamidinium salts. researchgate.net For example, the salt of benzamidine with 2,6-dimethoxybenzoic acid was found to crystallize in both monoclinic and orthorhombic forms. researchgate.net While the asymmetric units and space groups differ, the fundamental hydrogen-bonding motifs, such as the R²₂(8) dimers, can be conserved across the different polymorphic forms, leading to what is known as one-dimensional isostructurality. researchgate.net The study of polymorphism in these systems is often aided by techniques such as powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC). rsc.org
Theoretical and Computational Studies of Benzenecarboximidamide Systems
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the behavior of molecules at an electronic level. However, specific applications of these methods to "Benzenecarboximidamide, 4-benzoyl-" are not documented in the available scientific literature.
Density Functional Theory (DFT) Applications in Structure and Stability
Density Functional Theory (DFT) is a powerful computational method used to determine the ground-state electronic structure and predict the stability of molecules. While DFT is frequently used for various benzamide (B126) and benzamidine (B55565) derivatives to analyze their geometric parameters and thermodynamic stability, no specific studies applying DFT to elucidate the structure and stability of "Benzenecarboximidamide, 4-benzoyl-" could be identified.
Study of Electronic Properties and Frontier Molecular Orbitals
The analysis of Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting a molecule's reactivity and electronic properties. Such studies are standard for many organic compounds. Despite this, a detailed investigation of the HOMO-LUMO gap and other electronic properties for "Benzenecarboximidamide, 4-benzoyl-" has not been reported in the available research.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry plays a vital role in mapping reaction pathways and identifying the transition states of chemical reactions. This provides insight into reaction kinetics and mechanisms. There are no available computational studies that specifically elucidate the reaction mechanisms or transition states involving "Benzenecarboximidamide, 4-benzoyl-".
In Silico Molecular Design and Virtual Synthesis Approaches
In silico techniques for molecular design and synthesis are at the forefront of modern chemistry, accelerating the discovery of new compounds and synthetic routes. Application of these sophisticated methods to "Benzenecarboximidamide, 4-benzoyl-" is not present in the current body of scientific literature.
De Novo Molecular Design for Synthesizability Assessment
De novo molecular design involves the computational generation of novel molecular structures with desired properties. Assessing the synthesizability of these designed compounds is a critical step. No research could be found that details the use of de novo design algorithms to create or assess the synthesizability of "Benzenecarboximidamide, 4-benzoyl-" or its close analogs.
Application of Reaction Network Analysis and Reaction Sequence Vectors (RSVs) in Chemical Space Exploration
Reaction network analysis provides a systematic way to explore chemical space and discover new synthetic pathways. This approach, often utilizing tools like Reaction Sequence Vectors (RSVs), is a powerful method for virtual synthesis. The application of these specific techniques to explore the chemical space around "Benzenecarboximidamide, 4-benzoyl-" has not been documented in published research.
Quantitative Structure-Activity Relationship (QSAR) Methodology in Chemical Exploration
Quantitative Structure-Activity Relationship (QSAR) represents a computational and mathematical modeling approach aimed at revealing the relationship between the chemical structure of a compound and its biological activity. youtube.com This methodology is pivotal in modern drug discovery and medicinal chemistry for predicting the activity of novel molecules, thereby streamlining the design and synthesis of more potent and selective agents. unair.ac.idnih.gov For benzenecarboximidamide systems, including 4-benzoyl-benzenecarboximidamide, QSAR studies can provide profound insights into the structural features that govern their interactions with biological targets.
The fundamental principle of QSAR is that the biological activity of a chemical is a function of its molecular structure and physicochemical properties. youtube.com By developing a mathematical model that correlates variations in structure with changes in activity, it becomes possible to predict the efficacy of untested compounds. nih.gov The process involves a series of steps, beginning with the compilation of a dataset of compounds with known activities. For the benzenecarboximidamide series, this would involve synthesizing a library of derivatives of 4-benzoyl-benzenecarboximidamide and evaluating their biological effects on a specific target.
Once a dataset is established, the next step involves the calculation of molecular descriptors for each compound. These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. They can be broadly categorized into:
Topological descriptors: These describe the connectivity of atoms within the molecule.
Thermodynamic descriptors: These relate to the energy and stability of the molecule, such as heat of formation and hydration energy. nih.gov
Electronic descriptors: These quantify the electronic properties of the molecule, including dipole moment, partial atomic charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Spatial (3D) descriptors: These describe the three-dimensional shape and size of the molecule. nih.gov
Following the calculation of descriptors, a mathematical model is generated using statistical methods. Multiple Linear Regression (MLR) is a commonly employed technique that seeks to establish a linear equation correlating the most significant descriptors with biological activity. nih.govscirp.org Other methods include Partial Least Squares (PLS), Principal Component Regression (PCR), and machine learning approaches like Artificial Neural Networks (ANN) and Support Vector Machines (SVM). scirp.orgnih.govresearchgate.net
A hypothetical QSAR study on a series of 4-benzoyl-benzenecarboximidamide derivatives might explore how different substituents on the benzoyl or benzenecarboximidamide rings influence a particular biological activity, such as enzyme inhibition. The resulting QSAR model could be represented by an equation similar to the following hypothetical example:
pIC50 = c0 + c1(LogP) + c2(HOMO) + c3(Molecular_Weight)
In this equation, pIC50 (the negative logarithm of the half-maximal inhibitory concentration) is the measure of biological activity. LogP (a measure of lipophilicity), HOMO energy, and Molecular_Weight are the descriptors found to be most influential. The coefficients (c1, c2, c3) indicate the magnitude and direction of each descriptor's contribution to the activity.
The validity and predictive power of a QSAR model are assessed through rigorous validation techniques. nih.gov Internal validation is often performed using cross-validation methods like leave-one-out (LOO), while external validation involves using the model to predict the activity of a separate set of compounds (a test set) that was not used in the model's development. nih.govbiointerfaceresearch.com A robust and validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of those predicted to have the highest activity, significantly accelerating the drug discovery process. unair.ac.id
Table of Research Findings:
Below is an interactive data table illustrating a hypothetical QSAR analysis for a series of substituted benzenecarboximidamide derivatives. The table includes various calculated molecular descriptors and the predicted biological activity (pIC50), demonstrating the type of data generated in a QSAR study.
| Compound | Substituent (R) | LogP | HOMO (eV) | Molecular Weight ( g/mol ) | Predicted pIC50 |
| 1 | H | 3.5 | -8.2 | 298.34 | 6.2 |
| 2 | 4-Cl | 4.2 | -8.5 | 332.78 | 6.8 |
| 3 | 4-OCH3 | 3.4 | -7.9 | 328.37 | 6.5 |
| 4 | 4-NO2 | 3.3 | -9.1 | 343.34 | 7.1 |
| 5 | 3-F | 3.7 | -8.4 | 316.33 | 6.4 |
| 6 | 2,4-diCl | 4.9 | -8.8 | 367.23 | 7.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
